molecular formula C21H19F2N3O3 B15212648 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- CAS No. 164662-41-3

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

Cat. No.: B15212648
CAS No.: 164662-41-3
M. Wt: 399.4 g/mol
InChI Key: YSBYRJYUZXQXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a synthetic organic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methyl groups, and the attachment of the piperazine moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and piperazine derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinoline to quinoline.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I), and acylating agents like acetic anhydride (Ac2O).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and mechanisms of action.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with similar antibacterial activity.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone used primarily for urinary tract infections.

Uniqueness

3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. This uniqueness can result in differences in efficacy, spectrum of activity, and side effect profiles.

Properties

CAS No.

164662-41-3

Molecular Formula

C21H19F2N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

6-fluoro-1-(2-fluoro-4-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C21H19F2N3O3/c1-12-2-3-17(15(22)8-12)26-11-14(21(28)29)20(27)13-9-16(23)19(10-18(13)26)25-6-4-24-5-7-25/h2-3,8-11,24H,4-7H2,1H3,(H,28,29)

InChI Key

YSBYRJYUZXQXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.